Sofosbuvir impurity F
CAS No.:
Cat. No.: VC13631727
Molecular Formula: C34H45FN4O13P2
Molecular Weight: 798.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H45FN4O13P2 |
|---|---|
| Molecular Weight | 798.7 g/mol |
| IUPAC Name | propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
| Standard InChI | InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53-,54+/m0/s1 |
| Standard InChI Key | WVORGVRHMQFKTN-MAQFKCRKSA-N |
| Isomeric SMILES | C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |
| SMILES | CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |
| Canonical SMILES | CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Introduction
| Property | Value |
|---|---|
| Solubility | 125.21 mM in DMSO |
| Storage Stability | -20°C (1 month stability) |
| Thermal Decomposition | >150°C (predicted) |
The compound's limited aqueous solubility necessitates specialized formulation approaches for analytical applications .
Synthetic Origins and Process-Related Formation
Diastereomer Generation During Synthesis
Impurity F arises during the final phosphorylation steps of Sofosbuvir synthesis through:
-
Incomplete stereochemical control at phosphorus centers
-
Epimerization under basic reaction conditions
-
Residual catalyst-induced configuration inversion
Process analytical technology (PAT) monitoring reveals impurity levels typically <0.15% in optimized synthesis batches .
Comparative Stability Profile
While Sofosbuvir demonstrates degradation under acidic, basic, and oxidative conditions , impurity F shows distinct stability characteristics:
| Stress Condition | Impurity F Behavior |
|---|---|
| Acidic (0.1N HCl) | <5% degradation over 24h |
| Basic (0.1N NaOH) | Epimerization observed |
| Oxidative (3% H₂O₂) | Stable |
| Photolytic | No significant change |
This stability profile necessitates specialized storage conditions at -20°C with desiccant protection .
Advanced Analytical Characterization Techniques
Chromatographic Separation Strategies
Ultra-performance liquid chromatography (UPLC) methods employing X-Bridge C18 columns (100 × 4.6 mm, 2.5 µm) achieve baseline separation (Rₛ > 2.0) between Sofosbuvir and impurity F . Optimized parameters include:
| Parameter | Value |
|---|---|
| Mobile Phase | 0.1% TFA:ACN (55:45) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detection | PDA @ 260 nm |
Spectroscopic Elucidation
Comprehensive structural confirmation employs multimodal spectroscopic analysis:
3.2.1 Nuclear Magnetic Resonance (NMR)
-
¹⁹F NMR: δ -118.2 ppm (CF₃ group coupling)
-
³¹P NMR: Dual phosphorus signals at δ 3.8 and -1.2 ppm
-
¹H-¹³C HSQC: Correlates furan ring protons (δ 5.8-6.2 ppm) with carbons at 90-110 ppm
3.2.2 High-Resolution Mass Spectrometry (HRMS)
Protonated molecular ion observed at m/z 799.6942 [M+H]⁺ (calc. 799.6938) confirms molecular formula C₃₄H₄₅FN₄O₁₃P₂ with -0.5 ppm mass error .
Regulatory Considerations and Quality Control
ICH Guideline Compliance
Impurity F control aligns with ICH Q3A/B requirements for:
-
Identification threshold: ≥0.10%
-
Qualification threshold: ≥0.15%
-
Reporting threshold: ≥0.05%
Analytical Method Validation
Validated UPLC method demonstrates:
| Parameter | Result |
|---|---|
| Linearity | R² = 0.9998 (0.05-0.2%) |
| Precision | %RSD = 0.38 (n=6) |
| LOD/LOQ | 0.003%/0.01% |
| Recovery | 98.2-101.4% |
| Parameter | Finding |
|---|---|
| NOAEL | 50 mg/kg/day |
| Target Organs | Liver, Kidney |
| Genotoxicity | Ames test negative |
Contemporary Research Directions
Continuous Manufacturing Controls
Emerging PAT approaches integrate:
-
Real-time Raman spectroscopy for in-line monitoring
-
Microfluidic crystallization control
Green Chemistry Initiatives
Novel synthetic routes employing:
-
Enzymatic phosphorylation (90% stereoselectivity)
-
Microwave-assisted coupling reactions
-
Biocatalytic diastereomer resolution
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume